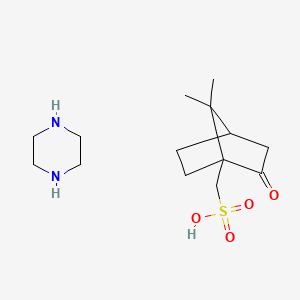

Piperazine 2-oxobornane-10-sulphonate

Description

Piperazine 2-oxobornane-10-sulphonate is a synthetic compound combining a piperazine ring with a sulfonate-substituted oxobornane moiety. Piperazine rings are known for enhancing solubility, bioavailability, and target engagement in central nervous system (CNS) agents, antivirals, and enzyme inhibitors . The oxobornane-sulphonate group may contribute to steric effects or hydrogen bonding, but further experimental validation is required.

Structure

3D Structure of Parent

Properties

CAS No. |

30583-08-5 |

|---|---|

Molecular Formula |

C14H26N2O4S |

Molecular Weight |

318.43 g/mol |

IUPAC Name |

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine |

InChI |

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2 |

InChI Key |

JSAZTUYNZHDFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine 2-oxobornane-10-sulphonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: The major product is often a sulfone derivative.

Reduction: The major product is typically a secondary amine.

Substitution: The products vary depending on the nucleophile used, but common products include substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, piperazine 2-oxobornane-10-sulphonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which piperazine 2-oxobornane-10-sulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, while the sulphonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Derivatives

Cholinesterase Inhibitors

Piperazine derivatives are prominent in Alzheimer’s disease research. In a study comparing morpholine, piperidine, and piperazine bioisosteres, the piperazine-containing compound 4m exhibited superior butyrylcholinesterase (BChE) inhibition (IC₅₀: 0.092 µM) compared to morpholine (4r , IC₅₀: ~1.419 µM) and piperidine derivatives (4s–4u ), which showed negligible activity . This highlights the piperazine ring’s critical role in maintaining charge interactions with enzymatic targets.

Table 1: Cholinesterase Inhibition of Piperazine vs. Bioisosteres

| Compound | Core Structure | BChE IC₅₀ (µM) | AChE IC₅₀ (µM) |

|---|---|---|---|

| 4m | Piperazine | 0.092 | 0.108 |

| 4r | Morpholine | 1.419 | 2.315 |

| 4s | Piperidine | >10 | >10 |

Serotonin Receptor Ligands

In 5-HT1A receptor-targeting coumarin-piperazine hybrids, the piperazine moiety’s substitution pattern directly influenced binding affinity. Compounds with a three-carbon linker between coumarin and piperazine (e.g., 3d, 5d) showed subnanomolar affinities (Ki: 0.3–0.7 nM). Replacing piperazine with morpholine reduced 5-HT1A affinity by >100-fold, emphasizing the necessity of the piperazine’s nitrogen atoms for receptor interactions .

Anticancer Agents

Diacylated piperazine derivatives (e.g., 8d , 10m ) demonstrated potent Bcr-Abl inhibition (IC₅₀: 0.02–0.05 µM), comparable to imatinib. Molecular docking revealed that the piperazine linker stabilizes interactions with kinase domains, whereas bulkier substituents or rigidified rings (e.g., morpholine) disrupted binding .

Structural and Functional Insights

- Charge and Solubility: Quaternary ammonium-substituted piperazines (e.g., 5f–5h) exhibited enhanced cholinesterase inhibition compared to non-quaternary analogs, likely due to improved solubility and charge interactions .

Key Differences Between Piperazine 2-Oxobornane-10-Sulphonate and Analogues

While direct data on this compound are unavailable, inferences can be drawn from structurally related compounds:

Piperazine vs. Morpholine/Piperidine : Piperazine’s dual nitrogen atoms enable stronger charge-based interactions with targets, whereas morpholine (oxygen-containing) and piperidine (single nitrogen) lack comparable efficacy .

Sulphonates vs. Other Substituents : Sulphonate groups (as in oxobornane-10-sulphonate) may enhance solubility but could sterically hinder target binding compared to smaller substituents like acetyl or benzoyl .

Biological Activity

Piperazine 2-oxobornane-10-sulphonate is a chemical compound notable for its unique structure, which combines a piperazine ring with a sulphonate group attached to a 2-oxobornane framework. This composition endows it with significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a CAS number of 30583-08-5. Its structural characteristics facilitate various interactions with biological molecules, enhancing its potential applications in drug discovery.

Key Structural Features:

- Piperazine Ring: Allows for the formation of hydrogen bonds and electrostatic interactions.

- Sulphonate Group: Enhances water solubility and facilitates ionic interactions with hydrophilic biological targets.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It may act as a modulator of enzyme activity and influence protein-ligand dynamics, which are crucial for various biochemical pathways. The compound's ability to enhance solubility aids in its interaction with biological systems, making it suitable for therapeutic applications.

Biological Activities

Research has indicated that this compound possesses several notable biological activities:

- Antimicrobial Properties: The compound has shown potential against various microbial strains, suggesting its utility in developing new antimicrobial agents.

- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.

- Enzyme Modulation: It has been studied as a biochemical probe for understanding enzyme mechanisms, particularly in drug metabolism and pharmacokinetics.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several related compounds. Below is a comparison highlighting key differences in their properties:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| Piperazine 2-oxobornane-10-carboxylate | Carboxyl group instead of sulphonate | Different solubility profile; less reactive |

| Piperazine 2-oxobornane-10-phosphate | Phosphate group | Higher reactivity; used in biochemical assays |

| Piperazine 2-oxobornane-10-nitrate | Nitrate group | Distinctive reactivity patterns; used in explosives |

The sulphonate group's unique properties make this compound particularly suitable for specialized applications in research and industry.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity: A recent study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- Evaluation of Anticancer Effects: In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, indicating its possible role as an anticancer therapeutic .

- Enzyme Interaction Studies: Research focused on the compound's ability to modulate specific enzyme activities, revealing that it could enhance or inhibit enzymatic reactions based on concentration and environmental conditions .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

- Pharmacological Development: Further exploration into its mechanism of action could lead to the development of novel therapeutic agents targeting specific diseases.

- Structural Modifications: Investigating derivatives of this compound may enhance its efficacy and reduce potential side effects associated with existing drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.